Lactic acid, ethyl ester, ethyl carbonate

Description

Historical Trajectory and Evolution of Research

The historical footprint of Ethyl 2-(Ethoxycarbonyloxy)propanoate in scientific literature is relatively modest, with much of the early research focusing on the broader category of mixed carbonic acid esters. Foundational work in the mid-20th century explored the synthesis and properties of various mixed esters of lactic and carbonic acids, laying the groundwork for understanding the behavior of this class of compounds. However, specific and in-depth investigations into the ethyl ester, ethyl carbonate derivative of lactic acid have been sparse. The evolution of research has been slow, often appearing as a minor component in broader studies of lactic acid derivatives or carbonate compounds rather than the primary subject of investigation. A significant portion of the research on related compounds has been in the context of polymers, specifically poly(carbonate-ester)s derived from lactic acid, which have been explored for their potential as biocompatible and biodegradable materials. nih.gov

Foundational Concepts and Structural Nuances of Ethyl 2-(Ethoxycarbonyloxy)propanoate within the Ester and Carbonate Classifications

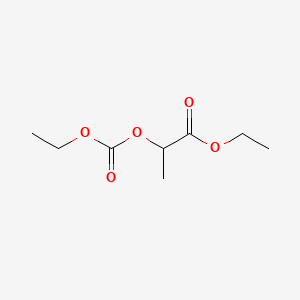

Ethyl 2-(Ethoxycarbonyloxy)propanoate is a fascinating hybrid molecule, incorporating both an ester and a carbonate functional group. Its structure consists of an ethyl lactate (B86563) core where the hydroxyl group of the lactate moiety is further esterified with an ethyl carbonate group. This unique arrangement imparts characteristics of both parent classes.

Ester Classification: As an ester of lactic acid, it retains the chiral center inherent to lactic acid, meaning it can exist as different stereoisomers. The ethyl ester group contributes to its volatility and solvency properties, similar to its precursor, ethyl lactate. The ester linkage is susceptible to hydrolysis, a key factor in its potential biodegradability.

The combination of these two functional groups within a single molecule results in a complex interplay of chemical properties. The electron-withdrawing nature of the carbonate group can influence the reactivity of the adjacent ester group and vice-versa.

Interactive Data Table: Structural and Physicochemical Properties

| Property | Value |

| IUPAC Name | Ethyl 2-(ethoxycarbonyloxy)propanoate |

| Synonyms | Lactic acid, ethyl ester, ethyl carbonate |

| Molecular Formula | C8H14O5 |

| Molecular Weight | 190.19 g/mol |

| Functional Groups | Ester, Carbonate |

| Chiral Center | Yes (at C2 of the propanoate chain) |

Current Scientific Significance and Research Trends Pertaining to Ethyl 2-(Ethoxycarbonyloxy)propanoate in Contemporary Chemical Science

While dedicated research on Ethyl 2-(Ethoxycarbonyloxy)propanoate remains limited, its potential significance can be inferred from the broader trends in chemical science. The increasing demand for green and sustainable solvents has propelled research into derivatives of bio-based molecules like lactic acid. Ethyl lactate is already well-established as a green solvent, and its derivatives, including Ethyl 2-(Ethoxycarbonyloxy)propanoate, are of interest for potentially offering modified solvency, volatility, and reactivity profiles.

Current research trends suggest potential applications in the following areas:

Green Chemistry: As a derivative of lactic acid, which can be produced from renewable resources, this compound aligns with the principles of green chemistry. Its potential biodegradability is another attractive feature.

Organic Synthesis: Mixed carbonate esters can serve as versatile reagents and intermediates in organic synthesis. The unique combination of functional groups in Ethyl 2-(Ethoxycarbonyloxy)propanoate could be exploited for the synthesis of more complex molecules.

Polymer Chemistry: The study of poly(carbonate-ester)s of lactic acid for biomedical applications indicates a potential role for monomers like Ethyl 2-(Ethoxycarbonyloxy)propanoate in the development of novel biodegradable polymers with tailored properties. nih.gov

Interactive Data Table: Potential Research Applications

| Research Area | Potential Application of Ethyl 2-(Ethoxycarbonyloxy)propanoate |

| Green Chemistry | Development of new bio-based solvents and reaction media. |

| Organic Synthesis | Use as a building block or intermediate for complex molecule synthesis. |

| Materials Science | Monomer for the synthesis of biodegradable polymers and copolymers. |

Structure

3D Structure

Properties

CAS No. |

6628-64-4 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

ethyl 2-ethoxycarbonyloxypropanoate |

InChI |

InChI=1S/C8H14O5/c1-4-11-7(9)6(3)13-8(10)12-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

IJVJZIXXMKXYTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)OCC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl 2 Ethoxycarbonyloxy Propanoate

Advanced Esterification Pathways for the Preparation of Ethyl 2-(Ethoxycarbonyloxy)propanoate)

The creation of the carbonate moiety on the ethyl lactate (B86563) molecule, while technically not a direct esterification of a carboxylic acid, is often discussed within the broader context of ester formation. These pathways can be categorized into two primary approaches: reaction with a pre-activated carbonyl source, such as an acyl halide, or catalytic transesterification with another carbonate.

A conventional and highly effective method for synthesizing the target molecule is the reaction of ethyl lactate with ethyl chloroformate. This reaction is typically carried out in the presence of a stoichiometric amount of a tertiary amine base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. While efficient, this pathway suffers from poor atom economy due to the formation of an ammonium (B1175870) salt waste stream.

A more advanced and greener alternative is the transesterification (or transcarbonation) of ethyl lactate with diethyl carbonate (DEC). rsc.org This method avoids the use of corrosive and toxic phosgene (B1210022) derivatives. The reaction is an equilibrium process that can be driven forward by using an excess of diethyl carbonate or by removing one of the products, ethanol (B145695), from the reaction mixture. This approach is highly valued in green chemistry as it utilizes a less hazardous reagent. nih.gov

Catalyst Design and Optimization for High-Yield Synthesis of Ethyl 2-(Ethoxycarbonyloxy)propanoate

The efficiency of transesterification routes is highly dependent on the catalyst employed. For the synthesis of dialkyl carbonates and by extension, mixed carbonates like ethyl 2-(ethoxycarbonyloxy)propanoate, both homogeneous and heterogeneous catalysts have been developed.

Basic catalysts are particularly effective for the transesterification of diethyl carbonate with alcohols. Homogeneous catalysts like potassium carbonate (K₂CO₃), sodium ethoxide (EtONa), and strong organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have shown high activity. researchgate.net However, their homogeneous nature complicates product purification and catalyst recycling.

To overcome these limitations, significant research has focused on solid base catalysts. Supported alkali metal catalysts, such as 3-amino-1,2,4-triazole potassium supported on alumina (B75360) (KATriz/Al₂O₃), have demonstrated high activity and selectivity in the transesterification of dimethyl carbonate with ethanol, a reaction analogous to the synthesis of the target compound. rsc.org Metal oxides with tunable acid-base properties, such as ceria (CeO₂), zirconia (ZrO₂), and mixed oxides, are also promising heterogeneous catalysts for carbonate synthesis, particularly in reactions involving CO₂ directly. rsc.orgbohrium.comfrontiersin.org The optimization of these catalysts often involves maximizing the number of accessible basic sites and achieving a balance between surface acidity and basicity to facilitate both alcohol activation and carbonate exchange. rsc.org

| Catalyst Type | Catalyst Example | Reaction Type | Advantages | Challenges |

|---|---|---|---|---|

| Homogeneous Base | K₂CO₃, EtONa, DBU | Transesterification | High activity at mild conditions | Difficult to separate from product, not reusable |

| Heterogeneous Base | KATriz/Al₂O₃ | Transesterification | Easily separable, reusable, high stability | May require higher temperatures/pressures |

| Metal Oxides | CeO₂, ZrO₂ | Direct synthesis from CO₂ | High thermal stability, reusable | Lower reactivity for secondary alcohols frontiersin.org |

Mechanistic Investigations of Novel Esterification Routes to Ethyl 2-(Ethoxycarbonyloxy)propanoate

Understanding the reaction mechanism is crucial for optimizing synthetic pathways. For the transesterification of diethyl carbonate with ethyl lactate, the mechanism is generally accepted to proceed via a nucleophilic acyl substitution. A basic catalyst first deprotonates the hydroxyl group of ethyl lactate, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of diethyl carbonate, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates an ethoxide ion, which is then protonated by the regenerated catalyst or another alcohol molecule, yielding the final product and ethanol.

In the case of direct synthesis from alcohols and CO₂, the mechanism is more complex and highly dependent on the catalyst. For ceria-based catalysts, it is proposed that the alcohol adsorbs onto the catalyst surface. The CO₂ molecule is also activated, often at an adjacent site. The reaction proceeds through the formation of a monoalkyl carbonate intermediate on the surface, which then reacts with another alcohol molecule or is further converted to the dialkyl carbonate. bohrium.comfrontiersin.org The removal of the water byproduct is a critical step to overcome the thermodynamic equilibrium limitations of this reaction. frontiersin.orgfrontiersin.org

Innovative Derivatization Strategies of Lactic Acid Esters Towards Ethyl 2-(Ethoxycarbonyloxy)propanoate)

Innovation in the synthesis of ethyl 2-(ethoxycarbonyloxy)propanoate centers on the selective derivatization of the hydroxyl group of the ethyl lactate precursor using novel, more sustainable reagents and conditions.

Selective Functionalization of the Hydroxyl Group in Ethyl Lactate Precursors

The primary challenge in synthesizing the target compound is to achieve selective reaction at the secondary hydroxyl group without affecting the pre-existing ethyl ester functionality. The hydroxyl group is a potent nucleophile, especially after deprotonation, making it the primary site for reaction with electrophilic carbonyl sources.

The reaction with ethyl chloroformate is highly selective under basic conditions due to the high reactivity of the acid chloride. Transesterification with diethyl carbonate also demonstrates high selectivity for the hydroxyl group, as transesterification of the lactate's ethyl ester would require much harsher conditions and is generally not observed under the mild basic catalysis used for carbonate formation. The inherent difference in reactivity between the hydroxyl group and the ester group allows for a high degree of chemoselectivity in these derivatization strategies.

Exploration of Alternative Reactants and Conditions for Carbonate Formation

To align with the principles of green chemistry, researchers are exploring phosgene-free and milder routes for carbonate synthesis. A significant area of research is the direct synthesis from alcohols, carbon dioxide, and an electrophile or dehydrating agent. mdpi.com

One innovative approach involves the reaction of an alcohol with CO₂ in the presence of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov The carbodiimide activates the alcohol, which then reacts with CO₂ to form a carbonate. The driving force for this reaction is the formation of a stable urea (B33335) byproduct. nih.gov Another strategy is the direct synthesis from CO₂ and alcohol using a dehydrating agent, like a tetraalkyl orthosilicate (B98303) or an epoxide, to remove the water formed in situ and shift the equilibrium toward the product. nih.govui.ac.idresearchgate.net These methods allow for carbonate synthesis under lower pressures of CO₂ and milder temperatures. nih.gov

| Carbonyl Source | Co-reactant(s) | Byproduct(s) | Key Advantage |

|---|---|---|---|

| Ethyl Chloroformate | Base (e.g., Pyridine) | Pyridinium chloride | High reactivity, high yield |

| Diethyl Carbonate | Catalyst | Ethanol | Phosgene-free, green reagent |

| Carbon Dioxide (CO₂) | Carbodiimide (DCC) | Urea | Uses CO₂ directly, mild conditions |

| Carbon Dioxide (CO₂) | Dehydrating Agent (e.g., Propylene Oxide) | Propylene Glycol | Overcomes equilibrium limitations |

Green Chemistry Principles and Sustainable Production Approaches for Ethyl 2-(Ethoxycarbonyloxy)propanoate)

The production of ethyl 2-(ethoxycarbonyloxy)propanoate can be designed to be highly sustainable by adhering to the principles of green chemistry. nih.gov The starting material, ethyl lactate, is itself considered a green solvent, derivable from the fermentation of biomass, making the feedstock renewable. chemicalbook.comrsc.orgnih.gov

Key green chemistry considerations include:

Waste Prevention and Atom Economy : Shifting from the ethyl chloroformate method, which generates stoichiometric salt waste, to catalytic transesterification or direct synthesis from CO₂ significantly improves atom economy and prevents waste. nih.gov

Use of Renewable Feedstocks : Both lactic acid and ethanol can be produced from the fermentation of renewable biomass. rsc.orgtuwien.at Utilizing bio-ethanol to first produce diethyl carbonate, which is then used for transesterification, creates a fully bio-based pathway to the final product.

Design for Energy Efficiency : The use of highly active catalysts can lower the required reaction temperatures and pressures, thereby reducing energy consumption. acs.org Continuous flow processes can also be more energy-efficient than batch reactions. cardiff.ac.uk

Use of Safer Solvents and Reagents : A primary goal is the replacement of hazardous phosgene derivatives with safer alternatives like diethyl carbonate or CO₂. nih.gov Furthermore, since ethyl lactate is a green solvent, conducting the synthesis in neat conditions (using an excess of one of the liquid reactants as the solvent) can eliminate the need for additional organic solvents. researchgate.net

Catalysis : The use of recoverable and reusable heterogeneous catalysts is superior to stoichiometric reagents or homogeneous catalysts, as it simplifies purification and reduces waste. rsc.orgresearchgate.net

Process Intensification : Techniques like reactive distillation can be applied to the equilibrium-limited transesterification reaction. ntua.grntnu.no In this setup, the reaction and separation occur in a single unit. The continuous removal of the ethanol byproduct from the reaction zone shifts the equilibrium, leading to higher conversions and improved process efficiency. nih.gov

By integrating these principles, the synthesis of ethyl 2-(ethoxycarbonyloxy)propanoate can serve as a model for the sustainable production of value-added chemicals from renewable resources.

Solvent-Free and Atom-Economical Syntheses of Ethyl 2-(ethoxycarbonyloxy)propanoate)

The principles of atom economy and the reduction or elimination of solvents are central to modern green synthetic chemistry. These approaches aim to maximize the incorporation of reactant atoms into the final product and minimize waste and energy consumption associated with solvent use and purification.

A conventional method for synthesizing Ethyl 2-(ethoxycarbonyloxy)propanoate involves the acylation of ethyl lactate with ethyl chloroformate in the presence of a stoichiometric amount of a tertiary amine base, such as pyridine or triethylamine. While effective, this route suffers from poor atom economy. The reaction generates a significant amount of hydrochloride salt as a byproduct, which must be separated and disposed of, representing a considerable waste stream.

A more sophisticated and atom-economical alternative is the transesterification of ethyl lactate with diethyl carbonate (DEC). This pathway is inherently greener as the only theoretical byproduct is ethanol, a low-toxicity substance that can be readily recovered and potentially reused as a reactant in the synthesis of the ethyl lactate precursor. This reaction can be catalyzed by various agents, including solid base catalysts, which offer the advantages of easy separation and recyclability.

This transesterification reaction holds significant potential for being conducted under solvent-free conditions. Since both ethyl lactate and diethyl carbonate are liquids at typical reaction temperatures, an excess of one reactant can serve as the reaction medium, eliminating the need for an additional solvent. Solvent-free reactions offer numerous benefits, including reduced reactor volume, lower energy costs for heating and distillation, simplified product work-up, and the elimination of toxic and volatile organic compounds (VOCs).

| Parameter | Ethyl Chloroformate Method | Diethyl Carbonate (Transesterification) Method |

|---|---|---|

| Principle Reactants | Ethyl Lactate, Ethyl Chloroformate, Base (e.g., Pyridine) | Ethyl Lactate, Diethyl Carbonate |

| Primary Byproduct | Pyridinium Chloride (Salt Waste) | Ethanol (Recyclable) |

| Atom Economy | Low | High (approaching 100% if ethanol is recycled) |

| Solvent Use | Typically requires an inert solvent (e.g., Dichloromethane, THF) | Potentially solvent-free (reactant as medium) |

| Green Chemistry Alignment | Poor (waste generation, potential use of hazardous solvents) | Excellent (high atom economy, potential for solvent-free conditions, recyclable byproduct) |

Utilization of Renewable Feedstocks in Ethyl 2-(ethoxycarbonyloxy)propanoate Manufacturing Processes

The transition from fossil fuel-based feedstocks to renewable, bio-based resources is a cornerstone of sustainable chemical manufacturing. The synthesis of Ethyl 2-(ethoxycarbonyloxy)propanoate is particularly well-suited to this approach, as its key precursors can be efficiently derived from biomass.

The entire synthetic pathway to Ethyl 2-(ethoxycarbonyloxy)propanoate can be conceptualized from renewable sources. The process begins with the production of its core precursors: lactic acid, ethanol, and carbon dioxide.

Ethyl Lactate Production: The immediate precursor, ethyl lactate, is widely recognized as a green solvent produced via the Fischer esterification of lactic acid and ethanol. researchgate.net

Lactic Acid: This crucial building block is produced on a large industrial scale through the fermentation of carbohydrates. acs.org These carbohydrates can be sourced from a variety of renewable feedstocks, including corn starch, sugarcane, and lignocellulosic biomass from agricultural waste. acs.org

Ethanol: Bio-ethanol is readily produced by the fermentation of sugars derived from the same types of renewable biomass used for lactic acid production. researchgate.net

Diethyl Carbonate (DEC) Production: The co-reactant in the more sustainable synthesis route, diethyl carbonate, can also be produced from renewable feedstocks. Modern green synthetic methods focus on the direct synthesis of DEC from bio-ethanol and carbon dioxide (CO2). researchgate.netresearchgate.net CO2, a waste product from fermentation and other industrial processes, can be utilized as a renewable C1 building block, contributing to carbon capture and utilization (CCU) strategies. chemistryviews.orgacs.org

By integrating these bio-based production streams, a completely renewable manufacturing process for Ethyl 2-(ethoxycarbonyloxy)propanoate can be established. This approach not only reduces the carbon footprint of the chemical but also decreases reliance on volatile petrochemical markets.

| Compound | Renewable Feedstock Source | Intermediate Process |

|---|---|---|

| Lactic Acid | Corn, Sugarcane, Lignocellulosic Biomass | Fermentation |

| Ethanol | Corn, Sugarcane, Lignocellulosic Biomass | Fermentation |

| Carbon Dioxide (for DEC synthesis) | Biomass Fermentation Off-gas, Industrial Waste Streams | Carbon Capture / Direct Use |

| Ethyl Lactate | Lactic Acid, Ethanol | Esterification |

| Diethyl Carbonate | Ethanol, Carbon Dioxide | Direct Carboxylation / Other green routes |

| Ethyl 2-(ethoxycarbonyloxy)propanoate | Ethyl Lactate, Diethyl Carbonate | Transesterification |

Chemical Transformations and Reactivity Studies of Ethyl 2 Ethoxycarbonyloxy Propanoate

Hydrolytic Stability and Degradation Kinetics of Ethyl 2-(Ethoxycarbonyloxy)propanoate in Varied Chemical Environments

The hydrolytic stability of Ethyl 2-(ethoxycarbonyloxy)propanoate is a critical parameter, as both the ester and the carbonate functional groups are susceptible to hydrolysis. The rates of hydrolysis are significantly influenced by pH and temperature. psu.edunih.govias.ac.in

Under acidic conditions, the hydrolysis of both the ester and carbonate linkages is catalyzed. The ester group can be cleaved to yield ethyl lactate (B86563) and ethanol (B145695), while the carbonate moiety can hydrolyze to form ethyl lactate, ethanol, and carbon dioxide. In high-temperature water, the hydrolysis of esters and carbonates can proceed even without the addition of strong acids or bases, with water molecules acting as the proton source. psu.edu The kinetics of hydrolysis in acidic media generally follow a specific acid-catalyzed pathway.

In alkaline environments, the hydrolysis is typically much faster due to the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbons of both the ester and carbonate groups. rsc.orgacs.org This base-promoted hydrolysis, often referred to as saponification for the ester group, is generally an irreversible process. libretexts.org The relative rates of hydrolysis of the ester and carbonate groups will depend on their respective susceptibilities to nucleophilic attack. Studies on related organic carbonates have shown that their alkaline hydrolysis rates are influenced by the structure of the molecule. rsc.org

The stability of the compound is also affected by steric hindrance around the reactive centers. The presence of the alpha-methyl group in the propanoate moiety may influence the rate of hydrolysis of the ester group. lubesngreases.com

Table 1: Predicted Hydrolytic Degradation Products of Ethyl 2-(Ethoxycarbonyloxy)propanoate

| Moiety | Hydrolysis Products |

| Ester | Ethyl lactate, Ethanol |

| Carbonate | Ethyl lactate, Ethanol, Carbon dioxide |

This table is based on the general principles of ester and carbonate hydrolysis.

Transesterification Reactions Involving the Ester and Carbonate Moieties of Ethyl 2-(Ethoxycarbonyloxy)propanoate

Transesterification is a key reaction for both esters and carbonates, involving the exchange of the alkoxy group with another alcohol. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by both acids and bases.

For the ester moiety of Ethyl 2-(ethoxycarbonyloxy)propanoate, transesterification with an alcohol (R'-OH) would lead to the formation of a new ester of 2-(ethoxycarbonyloxy)propanoic acid and ethanol. The reaction equilibrium can be shifted by using an excess of the reactant alcohol or by removing the ethanol as it is formed. libretexts.org

The carbonate moiety can also undergo transesterification. In this process, a more nucleophilic alcohol can displace a less nucleophilic one. wikipedia.org For instance, reaction with a higher boiling alcohol could lead to the formation of a new carbonate ester by driving off the more volatile ethanol.

Both reactions are typically reversible, and the final product distribution will depend on the reaction conditions and the relative reactivities of the ester and carbonate groups. wikipedia.org The presence of two reactive sites for transesterification within the same molecule could lead to a mixture of products if not controlled selectively. Studies on the transesterification of β-keto esters suggest that selectivity can be achieved under certain catalytic conditions. rsc.org

Table 2: Potential Transesterification Products with a Generic Alcohol (R'-OH)

| Moiety | Reactant Alcohol | Products |

| Ester | R'-OH | Ethyl 2-(ethoxycarbonyloxy)propanoate, R'-2-(ethoxycarbonyloxy)propanoate, Ethanol |

| Carbonate | R'-OH | Ethyl 2-(ethoxycarbonyloxy)propanoate, Ethyl 2-(R'-oxycarbonyloxy)propanoate, Ethanol |

This table illustrates the potential outcomes of transesterification on each functional group.

Nucleophilic and Electrophilic Reactivity Profiles of Ethyl 2-(Ethoxycarbonyloxy)propanoate

The presence of multiple electrophilic centers—the carbonyl carbons of the ester and carbonate groups, as well as the alpha-carbon of the propanoate—defines the nucleophilic reactivity profile of Ethyl 2-(ethoxycarbonyloxy)propanoate.

Nucleophilic Reactivity: The primary sites for nucleophilic attack are the carbonyl carbons. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to add to the carbonyl groups. wikipedia.org The relative reactivity of the ester and carbonate carbonyls towards nucleophiles would depend on the nature of the nucleophile and the reaction conditions. Generally, the carbonate group can be a good leaving group, which might lead to acylation of the nucleophile.

The alpha-carbon of the propanoate moiety is activated by the adjacent ester group and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation or condensation reactions. msu.edu

Electrophilic Reactivity: The oxygen atoms of the carbonyl groups and the ether linkages possess lone pairs of electrons and can act as weak nucleophiles, reacting with strong electrophiles. For example, protonation of a carbonyl oxygen by a strong acid increases the electrophilicity of the corresponding carbonyl carbon, facilitating nucleophilic attack. wikipedia.org The molecule itself does not possess strong nucleophilic centers that would readily participate in electrophilic substitution reactions on its carbon skeleton without prior functionalization.

Rearrangement and Isomerization Pathways of Ethyl 2-(ethoxycarbonyloxy)propanoate Derivatives

While specific rearrangement and isomerization pathways for Ethyl 2-(ethoxycarbonyloxy)propanoate are not extensively documented, related chemistries suggest potential transformations.

Derivatives of this compound, particularly those with suitable functional groups, could undergo various rearrangement reactions. For instance, if the ethyl groups were replaced with moieties capable of intramolecular reactions, rearrangements could be envisioned. The general principles of rearrangement reactions involve the migration of a group from one atom to another within the same molecule. wiley-vch.de

Isomerization could potentially occur at the chiral center of the lactic acid backbone. Under basic conditions that favor enolate formation, racemization could occur if the alpha-proton is abstracted and reprotonated.

Thermal Decomposition Characteristics and Reaction Products of Ethyl 2-(ethoxycarbonyloxy)propanoate

The thermal decomposition of Ethyl 2-(ethoxycarbonyloxy)propanoate is expected to proceed via cleavage of its ester and carbonate linkages. The pyrolysis of related lactic acid derivatives and mixed carboxylic-carbonic anhydrides provides insight into potential decomposition pathways. acs.orgacs.orgacs.org

Pyrolysis of esters often leads to the formation of an alkene and a carboxylic acid through a concerted six-membered ring transition state, a process known as ester pyrolysis. stackexchange.com For the ester portion of the molecule, this could potentially yield ethylene (B1197577) and 2-(ethoxycarbonyloxy)propanoic acid.

The carbonate moiety is also susceptible to thermal decomposition. The thermal decomposition of mixed carboxylic-carbonic anhydrides has been shown to produce esters and symmetrical anhydrides, along with the evolution of carbon dioxide. acs.org The thermal stability of carbonates is influenced by the nature of the substituents. stet-review.org

The pyrolysis of poly(lactic acid), a related polymer, is known to produce lactide (a cyclic di-ester of lactic acid) through intramolecular transesterification or "back-biting" reactions, especially in the presence of catalysts. ciac.jl.cn Similar intramolecular reactions could potentially occur during the thermal decomposition of Ethyl 2-(ethoxycarbonyloxy)propanoate, leading to the formation of cyclic compounds.

Table 3: Postulated Thermal Decomposition Products

| Initial Moiety | Potential Primary Decomposition Products |

| Ester | Ethylene, 2-(Ethoxycarbonyloxy)propanoic acid |

| Carbonate | Ethanol, Carbon dioxide, Ethyl lactate |

| Entire Molecule | Lactide, Ethanol, Carbon dioxide, Ethylene |

This table presents hypothetical products based on the decomposition of similar compounds.

Advanced Applications of Ethyl 2 Ethoxycarbonyloxy Propanoate in Specialized Chemical Systems

Ethyl 2-(Ethoxycarbonyloxy)propanoate as a Versatile Building Block in Complex Organic Synthesis

The reactivity of ethyl 2-(ethoxycarbonyloxy)propanoate allows it to serve as a flexible precursor in the synthesis of complex organic molecules. Its bifunctional nature, possessing both an ester and a carbonate moiety, enables a variety of chemical transformations.

Carbonylation reactions, which introduce a carbonyl group into a molecule, are fundamental in organic synthesis. wikipedia.org While direct carbonylation applications of ethyl 2-(ethoxycarbonyloxy)propanoate are not extensively documented, the chemistry of carbonate esters suggests its potential participation in such transformations. researchgate.netnih.gov The carbonate group can act as a leaving group or be involved in rearrangements under specific catalytic conditions.

Decarboxylation, the removal of a carboxyl group, is another key reaction in organic synthesis. nih.gov The Krapcho reaction is a well-known decarboxylation method for esters with an electron-withdrawing group in the β-position. While not a classic Krapcho substrate, under thermal or catalytic conditions, ethyl 2-(ethoxycarbonyloxy)propanoate could potentially undergo decarboxylation to yield valuable intermediates. The stability of the resulting carbocation or carbanion would be a determining factor in the feasibility of such a reaction.

| Reaction Type | Potential Role of Ethyl 2-(Ethoxycarbonyloxy)propanoate | Governing Factors |

| Carbonylation | Substrate for insertion of CO, precursor to other carbonyl compounds. | Catalyst choice, reaction conditions (pressure, temperature). |

| Decarboxylation | Precursor to intermediates via loss of CO2 and ethoxycarbonyl group. | Thermal stability, presence of catalysts, electronic effects of substituents. |

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during a chemical reaction. wikipedia.org Lactic acid and its derivatives, such as ethyl lactate (B86563), are widely used as chiral building blocks due to their natural origin and availability in both enantiomeric forms. acs.orgwikipedia.org Ethyl 2-(ethoxycarbonyloxy)propanoate, being a derivative of ethyl lactate, retains this inherent chirality, making it a promising precursor for the synthesis of novel chiral auxiliaries and ligands. sigmaaldrich.com

The ethoxycarbonyl group can be modified or replaced to introduce different functionalities, allowing for the fine-tuning of the steric and electronic properties of the resulting chiral auxiliary. sfu.ca This tunability is crucial for achieving high levels of stereocontrol in asymmetric transformations. Similarly, the development of chiral ligands for catalysis often relies on the use of readily available chiral synthons. nih.govmdpi.com The lactic acid backbone of ethyl 2-(ethoxycarbonyloxy)propanoate provides a rigid and well-defined stereochemical environment, which is a desirable feature in the design of effective chiral ligands.

Utilization of Ethyl 2-(Ethoxycarbonyloxy)propanoate in Polymer Science and Macromolecular Engineering

The application of ethyl 2-(ethoxycarbonyloxy)propanoate extends into the realm of polymer science, where it can be utilized in the synthesis and modification of macromolecular structures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The choice of the chain transfer agent (CTA) is critical for the success of RAFT polymerization. While specific studies on ethyl 2-(ethoxycarbonyloxy)propanoate as a RAFT agent are limited, derivatives of lactic acid have been explored for this purpose. acs.orgresearchgate.netresearchgate.netnih.govnih.gov

The structure of ethyl 2-(ethoxycarbonyloxy)propanoate could be modified to incorporate a thiocarbonylthio group, a key functional group for a RAFT CTA. polymersource.catcichemicals.com Such a modified compound could potentially mediate the polymerization of a wide range of monomers, offering a bio-based alternative to conventional CTAs. The ester and carbonate functionalities could also influence the solubility and reactivity of the CTA, providing additional handles for controlling the polymerization process.

The incorporation of functional monomers into polymer backbones is a common strategy for the development of materials with tailored properties. Ethyl 2-(ethoxycarbonyloxy)propanoate can be envisioned as a monomer or a precursor to a monomer for polymerization reactions. For instance, the ester group could be hydrolyzed to a carboxylic acid, which could then be polymerized with a diol to form a polyester.

The presence of the carbonate group within the polymer backbone could impart unique properties to the resulting material, such as enhanced biodegradability or specific thermal degradation behavior. Furthermore, the chiral nature of the monomer unit could lead to the formation of stereoregular polymers with interesting chiroptical properties.

Ethyl 2-(Ethoxycarbonyloxy)propanoate as a Selective Solvent in Research-Oriented Chemical Processes

The choice of solvent can have a profound impact on the outcome of a chemical reaction. Ethyl lactate is recognized as a green and versatile solvent with a favorable safety and ecotoxicity profile. researchgate.netresearchgate.netrsc.orgntnu.no The structural similarity of ethyl 2-(ethoxycarbonyloxy)propanoate to ethyl lactate suggests that it may also possess interesting solvent properties.

The presence of the additional ethoxycarbonyl group increases the polarity and hydrogen bond accepting ability of the molecule compared to ethyl lactate. These properties could make it a selective solvent for specific types of reactions or for the dissolution of particular classes of compounds. For example, its ability to engage in dipole-dipole interactions and hydrogen bonding could be advantageous in reactions involving polar transition states. Further research into the physicochemical properties of ethyl 2-(ethoxycarbonyloxy)propanoate is needed to fully explore its potential as a selective solvent in specialized chemical processes. nih.gov

Solvation Effects in Organocatalytic and Transition Metal-Catalyzed Reactions

Use in Extraction and Purification Methodologies for Complex Mixtures

Similarly, detailed research findings on the application of Ethyl 2-(Ethoxycarbonyloxy)propanoate in extraction and purification methodologies for complex mixtures are not presently available. The physicochemical properties of a solvent, such as polarity, viscosity, and boiling point, are critical determinants of its efficacy in extraction processes. While the properties of related compounds like ethyl lactate and diethyl carbonate are well-documented and have led to their use as green solvents, specific data for Ethyl 2-(Ethoxycarbonyloxy)propanoate, including its partition coefficients with various solutes and its performance in liquid-liquid extraction or chromatography, has not been reported. Consequently, its potential advantages or specific use-cases in separation science remain an area for future investigation.

Sophisticated Analytical Techniques for the Characterization and Quantification of Ethyl 2 Ethoxycarbonyloxy Propanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like Ethyl 2-(ethoxycarbonyloxy)propanoate. Advanced NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

A typical approach would involve:

¹H NMR Spectroscopy: This provides information about the different types of protons in the molecule and their immediate chemical environment. The spectrum of Ethyl 2-(ethoxycarbonyloxy)propanoate is expected to show distinct signals for the methyl and methylene (B1212753) protons of the two ethyl groups and the methine and methyl protons of the lactate (B86563) moiety. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: This technique identifies the different carbon atoms in the molecule. Signals corresponding to the carbonyl carbons of the ester and carbonate groups, the methine carbon, the methylene carbons, and the methyl carbons would be expected.

Correlation SpectroscopY (COSY): This 2D NMR technique reveals proton-proton couplings within the molecule, helping to establish the connectivity between adjacent protons. For instance, cross-peaks would be observed between the methylene and methyl protons of each ethyl group, and between the methine and methyl protons of the lactate core.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 2-(ethoxycarbonyloxy)propanoate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (lactate) | ~1.5 | ~16 |

| CH (lactate) | ~5.1 | ~72 |

| C=O (ester) | - | ~170 |

| O-CH₂ (ester) | ~4.2 | ~62 |

| CH₃ (ester) | ~1.3 | ~14 |

| O-C=O (carbonate) | - | ~154 |

| O-CH₂ (carbonate) | ~4.3 | ~65 |

| CH₃ (carbonate) | ~1.4 | ~14 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Since Ethyl 2-(ethoxycarbonyloxy)propanoate possesses a chiral center at the C2 position of the propanoate moiety, it can exist as two enantiomers (R and S). Determining the enantiomeric purity is often critical, especially in pharmaceutical and biological applications. Chiral NMR spectroscopy is a powerful tool for this purpose.

This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). When a CSA is added to a solution of the chiral analyte, it forms transient diastereomeric complexes with both enantiomers. These complexes have slightly different magnetic environments, leading to the separation of NMR signals for the two enantiomers, allowing for their quantification. Similarly, a CDA reacts with the enantiomers to form stable diastereomers, which can also be distinguished by NMR. For derivatives of ethyl lactate, various chiral solvating agents have been successfully employed to determine enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For Ethyl 2-(ethoxycarbonyloxy)propanoate (C₈H₁₄O₅), the theoretical exact mass can be calculated and compared with the experimentally determined value, providing a high degree of confidence in the molecular formula.

In addition to the molecular ion peak, the mass spectrum will exhibit a characteristic fragmentation pattern resulting from the cleavage of the molecule in the mass spectrometer. While a specific mass spectrum for Ethyl 2-(ethoxycarbonyloxy)propanoate is not available, the fragmentation of esters and carbonates is well-understood. Common fragmentation pathways would likely include:

Loss of the ethoxycarbonyl group (-COOC₂H₅).

Loss of the ethyl group (-C₂H₅) from either the ester or carbonate moiety.

Cleavage of the ester bond, leading to fragments corresponding to the ethyl lactate and ethyl carbonate portions of the molecule.

McLafferty rearrangement, if sterically feasible.

Analyzing these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy.

Table 2: Predicted Key Fragments in the Mass Spectrum of Ethyl 2-(ethoxycarbonyloxy)propanoate

| Fragment Ion | Proposed Structure | m/z |

| [M - C₂H₅]⁺ | [C₆H₉O₅]⁺ | 161.04 |

| [M - OC₂H₅]⁺ | [C₆H₉O₄]⁺ | 145.05 |

| [M - COOC₂H₅]⁺ | [C₅H₉O₃]⁺ | 117.05 |

| [C₂H₅OCO]⁺ | Ethoxycarbonyl cation | 73.03 |

| [CH₃CHCOOC₂H₅]⁺ | Ethyl lactate fragment | 117.05 |

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of Ethyl 2-(ethoxycarbonyloxy)propanoate, monitoring the progress of its synthesis, and separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is well-suited for determining the purity of Ethyl 2-(ethoxycarbonyloxy)propanoate and identifying any volatile impurities. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information.

The choice of the GC column (e.g., a non-polar or a polar stationary phase) is critical for achieving good separation of the target compound from potential impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. For purity assessment, a reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be effective for separating Ethyl 2-(ethoxycarbonyloxy)propanoate from non-volatile impurities. pensoft.net

Crucially, HPLC is the method of choice for the separation of enantiomers. Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs, for instance, have been successfully used for the enantiomeric separation of ethyl lactate and its derivatives. google.com By comparing the retention times with those of known standards, the enantiomeric composition of a sample can be accurately determined. A patent for an HPLC detection method for the chiral purity of ethyl lactate describes the use of a coated polysaccharide derivative chiral column with a normal hexane/ethanol (B145695) mobile phase for effective separation. google.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive approach for the characterization of molecular structures. These methods probe the vibrational modes of molecules, offering a unique "fingerprint" that is highly specific to the compound's functional groups and conformational geometry. While direct experimental spectra for Ethyl 2-(ethoxycarbonyloxy)propanoate are not extensively available in the public domain, a detailed analysis can be constructed by examining the characteristic vibrational frequencies of its constituent functional groups, drawing upon data from analogous structures such as ethyl lactate, ethyl propionate, and diethyl carbonate.

FT-IR and Raman spectroscopy are complementary techniques. FT-IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the energy of molecular vibrations. Vibrations that cause a significant change in polarizability are typically strong in Raman spectra, while those that produce a large change in dipole moment are strong in IR spectra.

Functional Group Identification

The structure of Ethyl 2-(ethoxycarbonyloxy)propanoate contains several key functional groups whose vibrational signatures can be predicted. The primary groups of interest are the ester carbonyl, the carbonate carbonyl, the C-O single bonds of both the ester and carbonate moieties, and the aliphatic C-H bonds of the ethyl and methyl groups.

Carbonyl (C=O) Stretching Vibrations: The most prominent features in the infrared spectrum of this compound are expected to be the carbonyl stretching bands. The molecule possesses two distinct C=O groups: one from the propanoate ester and one from the ethyl carbonate.

Ester C=O: Saturated aliphatic esters typically exhibit a very strong and sharp absorption band in the region of 1750–1735 cm⁻¹. For example, the C=O stretch in ethyl acetate (B1210297) is found around 1752 cm⁻¹, and in ethyl propionate, it is observed at approximately 1740 cm⁻¹. docbrown.infoblogspot.com

Carbonate C=O: Organic carbonates also show a strong C=O stretching absorption, often at a slightly higher wavenumber than esters. Diethyl carbonate, for instance, has a strong C=O band in the range of 1750-1788 cm⁻¹. researchgate.net The presence of two carbonyl groups in Ethyl 2-(ethoxycarbonyloxy)propanoate may result in two distinct peaks or a single, broadened absorption band in the 1740-1790 cm⁻¹ region.

C-O Stretching Vibrations: The ester and carbonate groups are also characterized by C-O stretching vibrations, which typically appear as strong bands in the "fingerprint" region of the IR spectrum (below 1500 cm⁻¹).

Esters generally display two C-O stretching bands: an asymmetric C-C(=O)-O stretch and a symmetric O-C-C stretch, often found between 1300 cm⁻¹ and 1000 cm⁻¹. This pattern is sometimes referred to as the "Rule of Three" for esters, including the C=O stretch. spectroscopyonline.com

The carbonate group contributes with its characteristic C-O-C stretching vibrations.

C-H Stretching and Bending Vibrations: The aliphatic ethyl and methyl groups will give rise to C-H stretching vibrations in the 3000–2850 cm⁻¹ range. blogspot.com Additionally, C-H bending (scissoring, wagging, and twisting) vibrations are expected at lower frequencies, typically in the 1470–1370 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies for Ethyl 2-(ethoxycarbonyloxy)propanoate based on analogous compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium-Strong | Medium-Strong |

| 1740-1790 | C=O Stretch | Ester & Carbonate | Very Strong | Medium |

| 1370-1470 | C-H Bend | Alkyl (CH₃, CH₂) | Medium | Medium |

| 1000-1300 | C-O Stretch | Ester & Carbonate | Strong | Weak-Medium |

Conformational Studies

Vibrational spectroscopy is a sensitive tool for investigating conformational isomerism. Different spatial arrangements of a molecule (conformers) can have distinct vibrational spectra due to changes in vibrational coupling and symmetry. While specific conformational studies on Ethyl 2-(ethoxycarbonyloxy)propanoate are not available, principles derived from studies of similar molecules like dimethyl carbonate and other esters can be applied. rsc.org

The flexibility of the ester and carbonate linkages allows for the existence of multiple conformers. For instance, studies on small esters and carbonates have identified different stable conformers (e.g., cis and trans) based on the orientation around the C-O single bonds. rsc.org These different conformers would likely exhibit subtle but measurable differences in their vibrational frequencies, particularly in the fingerprint region where skeletal vibrations are prominent.

By recording spectra at different temperatures, it is possible to study the equilibrium between conformers. As the temperature is lowered, the equilibrium would shift to favor the most stable conformer, leading to a simplification of the spectrum and changes in the relative intensities of bands corresponding to different conformers. Such temperature-dependent studies, particularly using matrix isolation FT-IR spectroscopy, could provide valuable experimental data on the conformational preferences and energy differences between the conformers of Ethyl 2-(ethoxycarbonyloxy)propanoate.

Theoretical and Computational Chemistry Investigations of Ethyl 2 Ethoxycarbonyloxy Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and predict the reactivity of Ethyl 2-(ethoxycarbonyloxy)propanoate.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For Ethyl 2-(ethoxycarbonyloxy)propanoate, DFT studies would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic charge distribution across the molecule can be analyzed. This is often visualized through electrostatic potential maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Ethyl 2-(ethoxycarbonyloxy)propanoate, the carbonyl oxygen atoms are expected to be regions of high electron density, while the carbonyl carbon atoms and the alpha-carbon of the propanoate moiety would be relatively electron-deficient. This charge distribution is key to predicting how the molecule will interact with other reagents.

Table 1: Illustrative Predicted Atomic Charges for Ethyl 2-(ethoxycarbonyloxy)propanoate using DFT (Note: These are hypothetical values for illustrative purposes, pending actual DFT calculations on the target molecule.)

| Atom | Predicted Partial Charge (e) |

| Carbonyl Carbon (Ester) | +0.65 |

| Carbonyl Oxygen (Ester) | -0.55 |

| Carbonyl Carbon (Carbonate) | +0.70 |

| Carbonyl Oxygen (Carbonate) | -0.60 |

| Alpha-Carbon (Propanoate) | +0.15 |

A significant application of DFT is the prediction of spectroscopic properties, which can be used to validate experimental findings or to aid in the identification of the compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly dependent on the local electronic environment. Comparing the predicted NMR spectrum with an experimental one can confirm the molecular structure.

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The calculated frequencies can help in assigning the vibrational modes of the molecule, such as the characteristic stretches of the C=O (carbonyl) groups in the ester and carbonate moieties. For instance, studies on related dialkyl carbonates have utilized DFT to analyze their vibrational spectra. rsc.org

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in Ethyl 2-(ethoxycarbonyloxy)propanoate (Note: These are hypothetical values for illustrative purposes, pending actual DFT calculations on the target molecule.)

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=O (Ester) | 1745 | Stretching |

| C=O (Carbonate) | 1770 | Asymmetric Stretching |

| C-O (Ester) | 1200 | Stretching |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules, providing insights into the condensed phase (liquid) properties. In an MD simulation, the motion of each atom is calculated over time based on a force field, which is a set of parameters describing the potential energy of the system.

For Ethyl 2-(ethoxycarbonyloxy)propanoate, MD simulations could be used to investigate its behavior as a solvent or in a mixture. These simulations can predict macroscopic properties such as density, viscosity, and diffusion coefficients. Furthermore, they provide a detailed picture of the intermolecular interactions, such as dipole-dipole interactions, that govern the liquid structure. Studies on the structurally similar ethyl lactate (B86563) have successfully used MD simulations to understand its liquid structure and thermophysical properties. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States Involving Ethyl 2-(Ethoxycarbonyloxy)propanoate

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For Ethyl 2-(ethoxycarbonyloxy)propanoate, one could investigate reactions such as hydrolysis or transesterification. DFT calculations can be used to locate the transition state structures for these reactions and to calculate the activation energies. This information is crucial for understanding the reactivity of the molecule and for designing catalysts to promote specific reactions. Computational studies on the formation of dialkyl carbonates from CO₂ and alcohols have provided valuable insights into the reaction kinetics and thermodynamics, which could serve as a model for studying reactions involving Ethyl 2-(ethoxycarbonyloxy)propanoate. researchgate.net

Conformational Analysis and Energy Landscapes of Ethyl 2-(Ethoxycarbonyloxy)propanoate

Ethyl 2-(ethoxycarbonyloxy)propanoate is a flexible molecule with several rotatable single bonds. This flexibility gives rise to multiple conformations (or conformers), which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

A conformational analysis aims to identify the most stable conformers and to determine the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each step using quantum chemical methods. The results can be visualized as a potential energy surface or an energy landscape, which shows the relative energies of all possible conformations. Understanding the conformational preferences of Ethyl 2-(ethoxycarbonyloxy)propanoate is important as different conformers may exhibit different reactivities and physical properties.

Environmental and Sustainability Research Aspects of Ethyl 2 Ethoxycarbonyloxy Propanoate

Biodegradation Studies and Environmental Fate Modeling of Ethyl 2-(Ethoxycarbonyloxy)propanoate

Direct biodegradation studies on Ethyl 2-(Ethoxycarbonyloxy)propanoate are not extensively available in peer-reviewed literature. However, its environmental fate can be largely inferred from the known behavior of its constituent parts, primarily ethyl lactate (B86563) and diethyl carbonate. Ethyl lactate, a key precursor, is recognized as a readily biodegradable substance. lactic.comnih.govwikipedia.orgchemicalbook.comvertecbiosolvents.com Studies have shown that alkyl lactate esters, including ethyl lactate, are degraded by more than 60% in standard ready biodegradability tests. nih.gov Upon release into the environment, it is anticipated that Ethyl 2-(Ethoxycarbonyloxy)propanoate would hydrolyze to ethyl lactate and carbonic acid (which would then decompose to carbon dioxide and water). The resulting ethyl lactate would then undergo further biodegradation.

The primary mechanism of degradation in the atmosphere for volatile organic compounds is reaction with photochemically-produced hydroxyl radicals. nih.gov While specific data for Ethyl 2-(Ethoxycarbonyloxy)propanoate is not available, the half-life of the structurally related ethyl lactate in the atmosphere is estimated to be several days. nih.gov Given its structure, it is not expected to be susceptible to direct photolysis by sunlight. nih.gov

Environmental fate models, which are crucial for predicting the persistence and movement of chemicals in the environment, have not been specifically applied to Ethyl 2-(Ethoxycarbonyloxy)propanoate in published research. qscience.com However, based on the high mobility of similar small esters in soil and their miscibility in water, it can be predicted that if released into soil or water, the compound would likely be mobile and primarily undergo biodegradation. nih.gov

Table 1: Biodegradation Data for Structurally Related Compounds

| Compound | Test Type | Biodegradation (%) | Timeframe | Reference |

|---|---|---|---|---|

| Ethyl Lactate | Ready Biodegradability Test | > 60% | 28 days | nih.gov |

| Ethyl Lactate | Closed Bottle Screening Test | 75% | 28 days | nih.gov |

Life Cycle Assessment (LCA) Studies for the Production and Industrial Applications of Ethyl 2-(Ethoxycarbonyloxy)propanoate

A specific Life Cycle Assessment (LCA) for the production and industrial use of Ethyl 2-(Ethoxycarbonyloxy)propanoate has not been identified in the current body of scientific literature. However, LCAs of its precursors, ethyl lactate and diethyl carbonate, provide significant insights into the potential environmental hotspots of its own life cycle.

The production of bio-based ethyl lactate, derived from the fermentation of biomass, has been the subject of several LCA studies. researchgate.netmanchester.ac.uk These studies consistently identify the cultivation of raw materials (such as corn or sugarcane for lactic acid and ethanol (B145695) production) and the energy-intensive nature of the fermentation and reactive distillation processes as major contributors to environmental impacts like land use, ozone depletion, and greenhouse gas emissions. researchgate.net

Similarly, LCAs of diethyl carbonate production, particularly from bio-based ethanol and carbon dioxide, highlight the environmental performance of different production routes. qscience.com The source of the bioethanol is a critical factor, with varying impacts depending on the feedstock used. qscience.com

For the industrial applications of Ethyl 2-(Ethoxycarbonyloxy)propanoate, which are likely as a solvent or intermediate, the LCA would need to consider the energy consumption during its use, the potential for recycling, and the environmental impact of its final disposal. Given its expected biodegradability, the end-of-life impact is likely to be lower than that of persistent, petroleum-based solvents.

Table 2: Summary of LCA Findings for Precursor Compounds

| Compound | Production Route | Key Environmental Hotspots | Reference |

|---|---|---|---|

| Ethyl Lactate | Bio-based (fermentation and reactive distillation) | Raw material cultivation (land use), energy consumption in production | researchgate.net |

| Diethyl Carbonate | Bio-based (from bioethanol and CO2) | Feedstock for bioethanol, energy for synthesis | qscience.com |

Strategies for Waste Minimization and Process Intensification in Ethyl 2-(Ethoxycarbonyloxy)propanoate Synthesis

The synthesis of Ethyl 2-(Ethoxycarbonyloxy)propanoate, being an esterification process, can benefit from several strategies aimed at minimizing waste and intensifying the process. Process intensification, a key principle of green engineering, focuses on developing smaller, more efficient, and more sustainable chemical processes. researchgate.net

One of the most promising techniques for ester synthesis is reactive distillation . europa.euntua.gr This method combines the chemical reaction and the separation of products in a single unit. By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the product side, leading to higher conversions and yields. europa.eu This also reduces the need for downstream separation steps, thereby saving energy and reducing waste.

The use of heterogeneous catalysts is another important strategy for waste minimization in ester synthesis. mdpi.com Solid acid catalysts can replace traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture, leading to significant waste generation. Heterogeneous catalysts can be easily recovered and reused, making the process more environmentally friendly and cost-effective. mdpi.com

Further process intensification can be achieved through the use of microreactors . These small-scale reactors offer excellent heat and mass transfer, leading to faster reaction rates, higher yields, and improved safety, especially for exothermic reactions. researchgate.net

Table 3: Process Intensification and Waste Minimization Strategies for Ester Synthesis

| Strategy | Description | Benefits |

|---|---|---|

| Reactive Distillation | Combines reaction and separation in a single unit. | Increased conversion, reduced energy consumption, minimized waste. europa.euntua.gr |

| Heterogeneous Catalysis | Use of solid, reusable catalysts. | Simplified product separation, catalyst reusability, reduced corrosive waste. mdpi.com |

| Microreactors | Continuous flow synthesis in small channels. | Enhanced heat and mass transfer, improved safety, higher yields. researchgate.net |

Development of Environmentally Benign Alternatives and Derivatives of Ethyl 2-(Ethoxycarbonyloxy)propanoate

The development of environmentally benign alternatives to conventional solvents and chemicals is a major focus of green chemistry. Ethyl lactate, a precursor to Ethyl 2-(Ethoxycarbonyloxy)propanoate, is itself considered a green solvent due to its biodegradability, low toxicity, and derivation from renewable resources. lactic.comchemicalbook.comrsc.orgresearchgate.netresearchgate.netuobasrah.edu.iq It is a viable alternative to many petroleum-based solvents in a variety of applications, including coatings, inks, and cleaning agents. lactic.comchemicalbook.com

Derivatives of lactic acid, beyond simple esters, are also being explored for their potential as green chemicals. The synthesis of various lactate esters and amides from bio-based lactic acid opens up a wide range of potential applications, from bioplastics to pharmaceuticals. acs.org The development of these derivatives focuses on creating molecules with specific functionalities while maintaining a favorable environmental profile.

In the broader context of sustainable chemistry, the use of carbon dioxide as a C1 building block for the synthesis of carbonates is a significant area of research. acs.orgchemistryviews.org The synthesis of diethyl carbonate from ethanol and CO2 is an example of a pathway that can contribute to a circular carbon economy. chemistryviews.orgcetjournal.it Developing efficient catalytic systems for such reactions is key to producing alternatives to traditional, phosgene-based carbonate synthesis routes. wikipedia.org

The exploration of other bio-based solvents, such as those derived from glycerol (B35011) (a byproduct of biodiesel production), also provides a pathway to more sustainable chemical processes. rsc.org The overarching goal is to create a portfolio of chemicals derived from renewable feedstocks that can replace their petrochemical counterparts, thereby reducing the environmental footprint of the chemical industry.

Future Research Directions and Emerging Opportunities for Ethyl 2 Ethoxycarbonyloxy Propanoate

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

The conventional synthesis of carbonate esters often involves reagents like phosgene (B1210022), which are highly toxic, necessitating the development of greener and more efficient synthetic pathways. wikipedia.org Future research into Ethyl 2-(ethoxycarbonyloxy)propanoate is expected to pivot towards more sustainable and unconventional synthetic strategies.

One promising avenue is the exploration of transesterification reactions . This method allows for the conversion of other carbonate esters into Ethyl 2-(ethoxycarbonyloxy)propanoate by reacting a suitable starting material with ethanol (B145695). wikipedia.org Driving the reaction equilibrium by removing a more volatile alcohol byproduct can enhance the yield. wikipedia.org Research in this area could focus on optimizing catalysts and reaction conditions for the transesterification of bio-based carbonates. A potential route could involve the transesterification of lactic acid oligomers with ethanol, which has been shown to be an effective method for producing anhydrous ethyl lactate (B86563). nih.govmdpi.com

Biocatalytic approaches represent another significant frontier. The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. Future studies could investigate the use of lipases or other ester-forming enzymes to catalyze the synthesis of Ethyl 2-(ethoxycarbonyloxy)propanoate. This could involve the direct enzymatic carbonylation of ethyl lactate or a multi-enzyme cascade process. The development of robust and recyclable enzyme systems will be crucial for the economic viability of such processes.

Further research into one-pot multicomponent strategies using green solvents, such as the synergistic system of ethyl lactate and γ-valerolactone (GVL), could also provide efficient and environmentally friendly synthetic routes. researchgate.net

A comparative overview of potential synthetic routes is presented in the table below.

| Synthetic Route | Potential Advantages | Key Research Challenges |

| Phosgene-based Synthesis | High yield | Use of toxic phosgene, requires stoichiometric base |

| Transesterification | Avoids toxic reagents, potentially uses bio-based feedstocks | Catalyst development, equilibrium control |

| Biocatalysis (Enzymatic) | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost, reaction kinetics |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures | Solvent system optimization, catalyst selection |

Potential for Novel Applications in Advanced Materials and Nanotechnology

The unique chemical structure of Ethyl 2-(ethoxycarbonyloxy)propanoate, combining a lactate moiety with a carbonate group, suggests its potential as a versatile building block for advanced materials. Its biodegradability, derived from its lactic acid backbone, makes it an attractive candidate for developing sustainable polymers and nanomaterials.

In the realm of advanced materials , future research could explore the use of Ethyl 2-(ethoxycarbonyloxy)propanoate as a monomer or comonomer in the synthesis of novel polyesters and polycarbonates. These polymers could exhibit tailored properties such as enhanced biodegradability, specific thermal characteristics, and improved mechanical strength. The valorization of lactate esters into value-added biobased (meth)acrylic polymers is an emerging area, and similar strategies could be applied to this compound. nih.gov The resulting materials could find applications in biomedical devices, biodegradable packaging, and controlled-release drug delivery systems.

In nanotechnology , Ethyl 2-(ethoxycarbonyloxy)propanoate could be utilized in the formulation of nanoparticles and nanocapsules for targeted drug delivery or as a component in the synthesis of functional coatings and nanocomposites. Its solvent properties could also be harnessed in the green synthesis of metallic or metal oxide nanoparticles.

| Potential Application Area | Specific Research Focus | Desired Material Properties |

| Biodegradable Polymers | Polymerization of Ethyl 2-(ethoxycarbonyloxy)propanoate | Controlled degradation rate, biocompatibility, suitable mechanical properties |

| Drug Delivery Systems | Formulation of nanoparticles and microcapsules | High drug loading capacity, sustained release profile, targeted delivery |

| Functional Coatings | Development of thin films and surface modifications | Biocompatibility, anti-fouling properties, controlled surface energy |

| Nanocomposites | Integration into polymer matrices | Enhanced mechanical strength, improved barrier properties, added functionality |

Advancements in Automated Synthesis and High-Throughput Screening for Derivatives

To accelerate the discovery of new applications and optimize reaction conditions, future research will likely leverage automated synthesis platforms . These systems can perform a large number of reactions in parallel, systematically varying parameters such as catalysts, solvents, temperatures, and reactant ratios. chemrxiv.org The development of a streamlined and scalable process for carbonate monomer synthesis is crucial for enabling high-throughput experimentation. chemrxiv.org Continuous flow reactors also offer a promising approach for the scalable and controlled synthesis of carbonate esters. labpartnering.org

Coupled with automated synthesis, high-throughput screening (HTS) techniques will be essential for rapidly evaluating the properties of newly synthesized derivatives of Ethyl 2-(ethoxycarbonyloxy)propanoate. For instance, HTS methods can be employed to screen for compounds with specific biological activities, such as enzyme inhibition, or to identify materials with desired physical properties. nih.gov Label-free HTS assays, such as those based on fluorescence kinetics or mass spectrometry, can provide robust and efficient screening platforms. nih.govresearchgate.net The development of high-throughput colorimetric methods for quantifying lactate-derived products can also aid in optimizing production processes. nih.gov

| Technology | Application in Research | Expected Outcome |

| Automated Synthesis Platforms | Optimization of synthetic routes for Ethyl 2-(ethoxycarbonyloxy)propanoate and its derivatives | Rapid identification of optimal reaction conditions, increased efficiency |

| High-Throughput Screening (HTS) | Evaluation of biological activity and material properties of derivatives | Accelerated discovery of new applications and lead compounds |

| Continuous Flow Reactors | Scalable production of Ethyl 2-(ethoxycarbonyloxy)propanoate | Improved process control, enhanced safety, and potential for industrial-scale production |

Deeper Integration of Experimental and Computational Methodologies in Research

A synergistic approach combining experimental work with computational modeling is expected to provide deeper insights into the properties and reactivity of Ethyl 2-(ethoxycarbonyloxy)propanoate. Computational chemistry , particularly density functional theory (DFT), can be used to study the molecule's conformational landscape, electronic structure, and reaction mechanisms at the atomic level. researchgate.net Such studies can help in understanding intermolecular interactions, predicting reactivity, and designing more efficient synthetic pathways. researchgate.net

Molecular dynamics (MD) simulations can be employed to investigate the behavior of Ethyl 2-(ethoxycarbonyloxy)propanoate in different environments, such as in solution or within a polymer matrix. This can provide valuable information on its solvation properties, diffusion characteristics, and interactions with other molecules. The integration of quantum mechanical/molecular mechanics (QM/MM) approaches can offer a high level of accuracy in predicting spectroscopic properties and reaction energetics in complex systems. researchgate.net

The insights gained from these computational studies can guide experimental efforts, leading to a more rational and efficient research and development process. For example, computational screening of potential catalysts or prediction of polymer properties can significantly reduce the number of experiments required.

| Computational Method | Research Application | Information Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties | Electronic structure, reaction energetics, transition state geometries |

| Molecular Dynamics (MD) Simulations | Study of bulk properties and interactions in condensed phases | Solvation behavior, transport properties, conformational dynamics |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy modeling of reactions in complex environments | Detailed understanding of enzyme catalysis, solvent effects on reactivity |

Q & A

Q. Q1: What are the standard synthetic pathways for producing lactic acid ethyl ester, and how do reaction conditions influence yield?

Methodological Answer: Lactic acid ethyl ester is typically synthesized via esterification of DL-lactic acid with ethanol under acidic catalysis. Key parameters include temperature (optimal at 154°C for purity), stoichiometric ratios (excess ethanol drives equilibrium), and catalyst selection (e.g., HCl or H₂SO₄). Post-synthesis purification via fractional distillation is critical to isolate the ester from unreacted lactic acid and ethanol . For ethyl carbonate derivatives, transesterification between lactic acid ethyl ester and dialkyl carbonates (e.g., dimethyl carbonate) is common, requiring alkaline catalysts like NaOEt and controlled anhydrous conditions to avoid hydrolysis .

Q. Q2: What analytical techniques are most reliable for quantifying lactic acid ethyl ester in complex matrices (e.g., fermentation broths)?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is preferred due to its sensitivity in detecting volatile esters. For example, in yeast fermentation studies, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS enables quantification of ethyl esters at ppm levels . High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is viable for non-volatile derivatives, but requires derivatization (e.g., silylation) for lactic acid ethyl ester. Spearman rank correlation analyses (as in Figure 1, ) can identify co-varying compounds in distillation processes, aiding in method validation.

Advanced Research Questions

Q. Q3: How do fermentation parameters (e.g., fatty acid availability, temperature) mechanistically regulate ethyl ester biosynthesis in Saccharomyces cerevisiae?

Methodological Answer: Ethyl ester production in yeast is substrate-limited, not enzyme-limited. Experimental designs manipulating precursor availability (e.g., adding medium-chain fatty acids like octanoate) show a 3–5× increase in ethyl octanoate . Transcriptional analysis of EEB1 and EHT1 genes reveals that enzyme expression remains stable under varying fatty acid levels, confirming precursor availability as the rate-limiting factor. Elevated temperatures (25–30°C) enhance acyl-CoA transferase activity, boosting ethyl decanoate production by 40% .

Q. Q4: How can contradictory data on ethyl ester stability under varying distillation conditions be resolved?

Methodological Answer: Heat distribution maps (Figure 1, ) demonstrate that lactic acid ethyl ester content increases with distillation time, contrary to other esters (e.g., hexanoic acid ethyl ester), which degrade. This contradiction arises from differences in ester volatility and thermal stability. Researchers should employ kinetic modeling (e.g., Arrhenius plots) to quantify degradation rates and validate findings via controlled batch distillation trials with GC-MS monitoring. Statistical tools like principal component analysis (PCA) can disentangle confounding variables (e.g., raw material grade) .

Q. Q5: What mechanistic insights explain the reactivity of ethyl carbonate derivatives in nucleophilic substitution reactions?

Methodological Answer: Ethyl carbonates act as electrophilic agents due to the polarized carbonyl group. In transesterification reactions (e.g., with amines), the leaving group ability of the carbonate moiety (ROCO⁻) determines reaction rates. Density functional theory (DFT) calculations reveal that electron-withdrawing substituents on the carbonate increase electrophilicity, accelerating substitution. Experimental validation via NMR kinetics (e.g., monitoring ethoxy group displacement) confirms this mechanism .

Q. Q6: How do structural modifications (e.g., branching) of lactic acid ethyl ester affect its solvent properties in polymer applications?